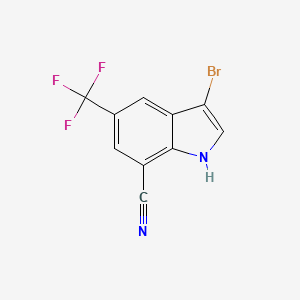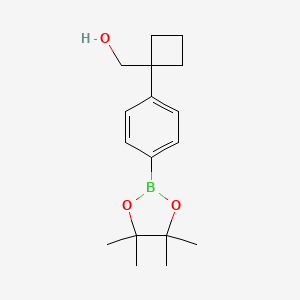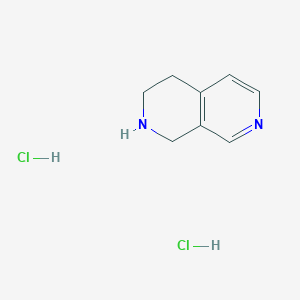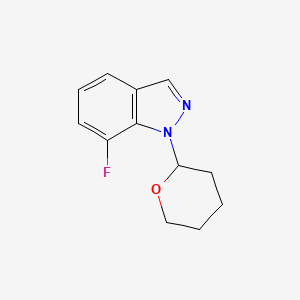
2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
Overview
Description
2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, also known as PDE-4 inhibitor, is a small molecule drug that has been used in a variety of scientific research applications. It is a member of the pyridazine family of compounds, which has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. PDE-4 inhibitors have been studied extensively in the laboratory and have been used in various clinical studies.
Scientific Research Applications
Synthesis and Characterization
- A series of pyridazinones were synthesized from the condensation of corresponding benzil monohydrazones with ethyl cyanoacetate or diethyl malonate, leading to the creation of new 3-aminoaryl pyridazines. These compounds were characterized by NMR and mass spectrometry, although their antimicrobial activities were generally low (Alonazy et al., 2009).
Biological Activities
- Pyridazinones with amino groups at the 5-position of the nucleus were prepared as potential platelet aggregation inhibitors (Estevez et al., 1998).
- Novel indolylpyridazinone derivatives synthesized showed expected antibacterial activity, highlighting their potential in medicinal chemistry (Abubshait, 2007).
- A new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives were synthesized, showing potential utility in the synthesis of fused azines (Ibrahim & Behbehani, 2014).
- Synthesized 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives exhibited anticancer, antiangiogenic, and antioxidant activities, with certain compounds showing inhibitory activity close to the standard methotrexate (Kamble et al., 2015).
Chemical Properties and Reactions
- Studies on the polysubstitution of pyridazinones through sequential nucleophilic substitution reactions of tetrafluoropyridazine revealed the synthesis of various disubstituted and ring-fused pyridazinone systems, potentially useful in drug discovery (Pattison et al., 2009).
properties
IUPAC Name |
2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYQODHFZJTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)



![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)

![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)


![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)


